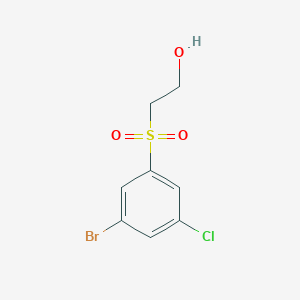

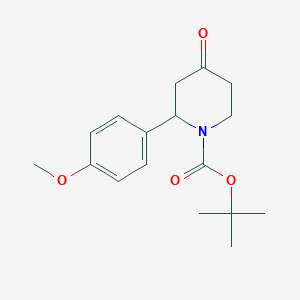

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline

Overview

Description

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline, also known as 6-Br-7-DFM-THQ, is a synthetic, fluorinated quinoline derivative that has been investigated for its potential use in medicinal chemistry and drug discovery. This compound has been studied for its ability to interact with a variety of biological targets and is currently being explored for its potential applications in medical research.

Scientific Research Applications

Synthesis and Characterization

Efficient Synthesis : The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline derivatives is a critical area of study. Researchers have developed efficient methods for synthesizing these compounds, such as the one-pot synthesis of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline, with high yields (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Such methods are crucial for producing these compounds for further research and applications.

Cross-Coupling Reactions : Substituted phenyl quinolines, including 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, have been synthesized using Suzuki–Miyaura cross-coupling reactions. These reactions are efficient and yield a range of substituted tetrahydroquinolines and quinolines (Ökten, 2019).

Photocatalytic Reactions : Photocatalytic defluorinative reactions have been employed using compounds like 2-bromo-3,3,3-trifluoropropene in combination with N-aryl amino acids. This approach allows for the assembly of various tetrahydroquinolines, including those containing difluoromethylidene groups (Zeng, Li, Chen, & Zhou, 2022).

Biological Activity and Applications

Biological Activity Research : Certain derivatives of tetrahydroquinolines, including brominated ones, have been synthesized and investigated for their biological activities. This area of research explores the potential therapeutic applications of these compounds (Khalifa, Osman, Ibrahim, el Rahman, Ossman, & Ismail, 1982).

Novel Compound Synthesis : The synthesis of novel cyano quinoline derivatives from brominated tetrahydroquinolines demonstrates the versatility of these compounds in creating new, potentially useful chemicals (Ökten & Çakmak, 2015).

Material Science and Chemical Engineering

Photolabile Protecting Groups : Brominated quinolines have been developed as photolabile protecting groups, offering advantages like high quantum efficiency and sensitivity to multiphoton-induced photolysis. These properties make them suitable for applications in material science and engineering (Fedoryak & Dore, 2002).

Crystal Engineering : The structural characteristics of brominated quinoline derivatives, such as the ability to form efficient lattice inclusion hosts, have implications in crystal engineering. This research contributes to the understanding of molecular packing and interactions in solid-state chemistry (Rahman, Bishop, Craig, & Scudder, 2002).

Fluorescent Dyes for Particle Sizing : Brominated quinoline derivatives have been used to produce highly fluorescent dyes, applicable in nanometre particle sizing. Their water solubility and steady-state fluorescence spectra make them suitable for this purpose (Geddes, Apperson, & Birch, 2000).

Mechanism of Action

Biochemical Pathways

It’s worth noting that similar compounds have been used to study ceramide’s properties . Ceramides play a crucial role in cellular signaling related to apoptosis, cell growth, differentiation, and senescence .

Result of Action

Related compounds have shown potential in assessing the activity of multidrug resistance-associated protein 1 (mrp1) in the brain and lungs of rodents .

Properties

IUPAC Name |

6-bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2N/c11-8-4-6-2-1-3-14-9(6)5-7(8)10(12)13/h4-5,10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQFNDARSIHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)

![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)